AZ 11645373

描述

属性

IUPAC Name |

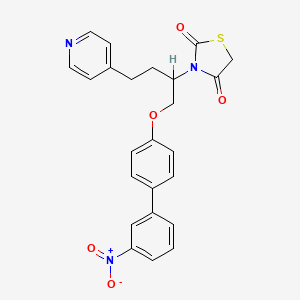

3-[1-[4-(3-nitrophenyl)phenoxy]-4-pyridin-4-ylbutan-2-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S/c28-23-16-33-24(29)26(23)21(7-4-17-10-12-25-13-11-17)15-32-22-8-5-18(6-9-22)19-2-1-3-20(14-19)27(30)31/h1-3,5-6,8-14,21H,4,7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEHBLGYANQWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C(CCC2=CC=NC=C2)COC3=CC=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227088-94-0 | |

| Record name | AZ-11645373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227088940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZ-11645373 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4SZP4C72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZ 11645373: A Comprehensive Technical Overview of its Mechanism of Action as a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor, a key player in inflammatory pathways. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key experimental findings, quantitative data, and the signaling pathways it modulates. This compound exerts its effects through allosteric modulation of the P2X7 receptor, binding to a site distinct from the endogenous agonist, ATP. This antagonism effectively blocks downstream signaling cascades, including ion flux and the release of pro-inflammatory cytokines. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important pharmacological tool.

Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor

This compound functions as a non-competitive antagonist of the human P2X7 receptor.[1] The P2X7 receptor is a trimeric, ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory responses.[1][2][3]

The primary mechanism of action of this compound involves binding to an allosteric site on the P2X7 receptor. This binding site is located at the interface between two subunits of the receptor, in a pocket that is separate from the orthosteric binding site for ATP.[2] By binding to this allosteric pocket, this compound induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound.[2] This non-surmountable antagonism means that increasing the concentration of the agonist (ATP) cannot fully overcome the inhibitory effect of this compound.[1]

Studies involving site-directed mutagenesis have been instrumental in mapping the binding site of this compound.[2] These studies have identified key amino acid residues within the intersubunit allosteric pocket that are crucial for the binding and antagonist activity of this compound.[2]

Notably, this compound is a racemic mixture, and its antagonistic effects are primarily attributed to its (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.[3][4] The (R)-enantiomer is a full antagonist of both human and mouse P2X7, while the (S)-enantiomer is ineffective on the mouse P2X7 receptor.[4]

Signaling Pathway Modulation

The antagonism of the P2X7 receptor by this compound leads to the inhibition of several key downstream signaling events that are triggered by ATP binding.

As depicted in Figure 1, the binding of ATP to the P2X7 receptor normally triggers the opening of its ion channel, leading to:

-

Calcium Influx: A rapid and sustained influx of extracellular calcium (Ca²⁺).[1]

-

Large Pore Formation: The formation of a non-selective pore that allows the passage of larger molecules, such as the fluorescent dye YO-PRO-1.[1]

These initial events then trigger further downstream signaling, most notably the activation of the NLRP3 inflammasome.[5] This multi-protein complex is responsible for the cleavage and maturation of pro-inflammatory cytokines, leading to the release of interleukin-1β (IL-1β).[5][6]

This compound, by preventing the initial channel opening, effectively blocks all of these subsequent events. It inhibits BzATP-mediated calcium influx and ATP-mediated IL-1β release in vitro.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Antagonist Potency of this compound at the Human P2X7 Receptor

| Assay Type | Cell Line | Measured Effect | Potency (KB / IC50) | Reference |

| Membrane Current | HEK cells | Inhibition of P2X7 receptor responses | KB: 5 - 20 nM | [1] |

| Calcium Influx | HEK cells | Inhibition of BzATP-mediated Ca²⁺ influx | KB: 15 nM | |

| Dye Uptake (YO-PRO-1) | HEK cells | Inhibition of ATP- or BzATP-evoked fluorescence | KB values not significantly different from other assays | [7] |

| IL-1β Release | THP-1 cells | Inhibition of ATP-evoked IL-1β release | IC50: 90 nM, KB: 92 nM | [1][6][8] |

Table 2: Species Selectivity of this compound

| Species | Receptor | Potency | Reference |

| Human | P2X7 | Potent antagonist (KB: 5 - 7 nM) | |

| Rat | P2X7 | >500-fold less effective (KB > 10,000 nM) | [1] |

| Mouse | P2X7 | (R)-enantiomer is a full antagonist, (S)-enantiomer is ineffective | [4] |

Table 3: Enantiomer Potency of this compound at the Human P2X7 Receptor

| Enantiomer | Potency (IC50) | Reference |

| (R)-AZ11645373 | 32.9 nM | [4] |

| (S)-AZ11645373 | Fully inhibits, but less potent than (R)-form | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.

Cell Culture and Receptor Expression

-

HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are commonly used for the heterologous expression of P2X receptors. Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are transiently or stably transfected with plasmids encoding the human or rat P2X7 receptor.[1][6]

-

THP-1 Cells: The human monocytic cell line THP-1 is used to study endogenous P2X7 receptor function, particularly IL-1β release. Cells are cultured in RPMI-1640 medium. For IL-1β release assays, cells are often primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β.[1][6]

In Vitro Assays

-

Membrane Current Measurements (Electrophysiology): Whole-cell patch-clamp recordings are performed on HEK cells expressing the P2X7 receptor. Cells are voltage-clamped, and membrane currents are recorded in response to the application of a P2X7 agonist (e.g., ATP or BzATP) in the presence and absence of various concentrations of this compound.[1][6]

-

Calcium Influx Assays: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The fluorescence intensity is monitored over time using a fluorescence plate reader or microscope. An increase in fluorescence upon the addition of a P2X7 agonist indicates calcium influx. The inhibitory effect of this compound is determined by pre-incubating the cells with the compound before agonist stimulation.[1][3]

-

Dye Uptake Assays (Pore Formation): The uptake of fluorescent dyes like YO-PRO-1, which can only enter cells through large pores, is measured. Cells are incubated with the dye and a P2X7 agonist, with or without this compound. An increase in intracellular fluorescence, measured by flow cytometry or fluorescence microscopy, indicates pore formation.[1][7]

-

IL-1β Release Assays: LPS-primed THP-1 cells are treated with a P2X7 agonist in the presence or absence of this compound. After a specific incubation period, the cell culture supernatant is collected, and the concentration of IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).[1][6]

Off-Target Effects

While this compound is a highly selective antagonist for the P2X7 receptor, some studies have suggested potential off-target effects. For instance, one study reported that this compound can inhibit the production of the pro-inflammatory chemokine IL-8 in endothelial cells through a P2X7-independent mechanism.[5] This suggests that at certain concentrations, this compound may interact with other cellular targets. Researchers should be mindful of these potential off-target activities when interpreting experimental results.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for studying the role of the P2X7 receptor in health and disease. Its mechanism of action as a potent and selective allosteric antagonist of the human P2X7 receptor is well-established. By binding to an intersubunit allosteric pocket, it effectively blocks ATP-induced ion channel opening and subsequent downstream signaling events, including calcium influx, large pore formation, and NLRP3 inflammasome-dependent IL-1β release. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its potential off-target effects will provide a more complete understanding of its pharmacological profile.

References

- 1. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Pharmacological Evaluation of Enantiomers of AZ11645373 against the P2X7 Receptor | Scilit [scilit.com]

- 5. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

AZ 11645373: A Technical Guide to a Potent and Selective P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ 11645373, a potent and selective antagonist of the human P2X7 receptor (P2X7R). The P2X7 receptor, an ATP-gated cation channel, is a key player in inflammatory and immunological processes, making it a significant target for therapeutic intervention in a range of diseases, including chronic pain and neurodegenerative disorders.[1][2][3] this compound serves as a critical research tool for elucidating the physiological and pathological roles of the P2X7 receptor. This guide details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Core Compound Characteristics

This compound is a member of the cyclic imide class of compounds.[1] It functions as a non-competitive, allosteric antagonist, binding to a pocket at the interface between P2X7 receptor subunits, which is distinct from the orthosteric ATP-binding site.[2][4][5] This binding mechanism prevents the ATP-mediated conformational changes required for channel opening and subsequent downstream signaling.[2] A key feature of this compound is its high selectivity for the human P2X7 receptor over other P2X subtypes and its significant species specificity, being over 500-fold less effective at the rat P2X7 receptor.[1][6]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of this compound across various functional assays.

Table 1: In Vitro Potency of this compound at Human P2X7 Receptor

| Assay Type | Cell Line | Agonist | Potency Metric | Value (nM) | Reference |

| Membrane Current (Electrophysiology) | HEK-hP2X7R | ATP | KB | 5 - 20 | [1][3][6] |

| Calcium Influx (Fluo-4) | HEK-hP2X7R | BzATP | KB | 15 | |

| Dye Uptake (YO-PRO-1) | HEK-hP2X7R | BzATP | KB | ~20 | [1] |

| Dye Uptake (YO-PRO-1) | THP-1 | BzATP | KB | ~30 | [1] |

| IL-1β Release (ELISA) | LPS-stimulated THP-1 | ATP | IC50 / KB | 90 / 92 | [1][6][7] |

KB: Dissociation equilibrium constant for an antagonist. IC50: Half-maximal inhibitory concentration. HEK-hP2X7R: Human Embryonic Kidney cells stably expressing the human P2X7 receptor. THP-1: Human monocytic cell line. BzATP: 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate, a potent P2X7 agonist.

Table 2: Species Selectivity and P2X Subtype Specificity of this compound

| Receptor Target | Potency / Effect | Reference |

| Human P2X7 | Potent Antagonist (KB: 5-20 nM) | [1] |

| Rat P2X7 | >500-fold less effective; <50% inhibition at 10,000 nM | [1][6] |

| Human P2X1, P2X3, P2X4, P2X5 | No agonist or antagonist action up to 10,000 nM | [1][6] |

| Rat P2X2, P2X2/3 | No agonist or antagonist action up to 10,000 nM | [1][6] |

Mechanism of Action and Signaling

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of intracellular events.[8][9] This includes the rapid influx of Na⁺ and Ca²⁺ and efflux of K⁺.[9] The sustained K⁺ efflux is a critical signal for the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[10][11] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secretable form, IL-1β, a potent pro-inflammatory cytokine.[10] this compound acts as an allosteric antagonist to block these initial P2X7R-mediated events.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2X7R antagonism. The following are protocols for key assays used in the characterization of this compound.

P2X7R-Mediated Dye Uptake Assay (YO-PRO-1)

This assay measures the formation of the large, non-selective pore that is a hallmark of sustained P2X7R activation.[1][12]

-

Objective: To quantify the inhibitory effect of this compound on agonist-induced pore formation in cells expressing the human P2X7 receptor.

-

Materials:

-

HEK293 cells stably expressing hP2X7R or THP-1 monocytes.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

P2X7R Agonist: BzATP (e.g., 100-300 µM).

-

Antagonist: this compound (various concentrations for dose-response curve).

-

Fluorescent Dye: YO-PRO-1 Iodide.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate and culture overnight to allow adherence and reach appropriate confluency.[12]

-

Compound Pre-incubation: Wash cells gently with assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.[2]

-

Agonist Stimulation: Prepare a solution containing the P2X7R agonist (e.g., BzATP) and YO-PRO-1 dye in the assay buffer.

-

Add the agonist/dye solution to the wells to stimulate the receptors.

-

Incubation: Incubate the plate for 10-15 minutes at 37°C to allow for dye uptake.[12][13]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~491 nm, emission ~509 nm).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the maximal response induced by the agonist alone. Plot the inhibition against the antagonist concentration to determine the IC50 or KB value.

IL-1β Release Assay

This assay measures a key downstream functional consequence of P2X7R activation in immune cells: the processing and release of the pro-inflammatory cytokine IL-1β.[1][14]

-

Objective: To determine the inhibitory effect of this compound on ATP-induced IL-1β release from immunologically primed monocytes.

-

Materials:

-

THP-1 human monocytic cells.

-

Priming Agent: Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

P2X7R Agonist: ATP (e.g., 5 mM).

-

Antagonist: this compound.

-

Cell culture medium.

-

Human IL-1β ELISA kit.

-

-

Protocol:

-

Cell Priming: Prime THP-1 cells with LPS for 2-4 hours to induce the expression of pro-IL-1β.[15]

-

Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound or vehicle for 30-60 minutes.[1][15]

-

P2X7R Activation: Stimulate the cells by adding a high concentration of ATP (e.g., 5 mM) for 30-60 minutes.[1][15]

-

Supernatant Collection: Centrifuge the plates/tubes to pellet the cells and carefully collect the supernatant.

-

ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

-

-

Data Analysis: Determine the IC50 value by plotting the percentage inhibition of IL-1β release against the concentration of this compound.

Calcium Influx Assay

This assay provides a real-time measurement of the initial ion channel function of the P2X7R upon activation.

-

Objective: To measure the inhibition of agonist-induced intracellular calcium elevation by this compound.

-

Materials:

-

HEK293 cells stably expressing hP2X7R.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM.

-

P2X7R Agonist: ATP or BzATP.

-

Antagonist: this compound.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading and injection capabilities.

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and culture overnight.

-

Dye Loading: Load cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Incubation: Pre-incubate the cells with this compound or vehicle for 15-30 minutes.[15]

-

Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.

-

Agonist Injection: Inject the P2X7R agonist into the wells while continuously recording the fluorescence intensity over time to capture the transient calcium peak.

-

-

Data Analysis: Calculate the change in fluorescence (peak minus baseline) in response to the agonist. Determine the IC50 value for this compound by plotting the inhibition of the calcium response against the antagonist concentration.

Logical Framework: Suitability as a Research Tool

The specific pharmacological properties of this compound make it an excellent tool for investigating the human P2X7 receptor. Its high potency allows for effective receptor blockade at low nanomolar concentrations, while its selectivity ensures that observed effects are attributable to P2X7R antagonism and not off-target interactions with other P2X subtypes.

References

- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. apexbt.com [apexbt.com]

- 4. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unife.it [iris.unife.it]

- 10. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]

- 11. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

AZ 11645373: A Comprehensive Technical Guide to a Potent and Selective P2X7 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] Developed by AstraZeneca, this small molecule has emerged as a critical tool for investigating the physiological and pathological roles of the P2X7 receptor, particularly in the context of inflammation.[2] The P2X7 receptor is predominantly expressed on immune cells and is a key player in inflammatory responses, making it an attractive therapeutic target for a range of diseases. This guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of this compound.

Discovery and History

This compound was identified through high-throughput screening efforts by AstraZeneca aimed at discovering novel inhibitors of the P2X7 receptor. It belongs to a series of cyclic imide compounds that were found to inhibit P2X7 receptor-mediated dye uptake in the human monocytic cell line THP-1.[2] Its chemical name is 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione.[3] Subsequent characterization revealed its high potency and remarkable selectivity for the human P2X7 receptor over its rodent orthologs and other P2X receptor subtypes, establishing it as a valuable research tool.[2][4]

Mechanism of Action

This compound functions as a non-competitive, allosteric antagonist of the P2X7 receptor.[5] This means it does not directly compete with ATP for its binding site but instead binds to a distinct, allosteric site on the receptor protein.[5] This binding event induces a conformational change in the receptor that prevents its activation by ATP, thereby inhibiting downstream signaling events. The binding site for this compound has been mapped to an intersubunit pocket, separate from the orthosteric ATP binding site.[5]

P2X7 Receptor Signaling Pathway

The P2X7 receptor is a key regulator of inflammation, and its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of intracellular events.[6] A primary consequence of P2X7 receptor activation is the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux is a critical signal for the activation of the NLRP3 inflammasome.[7][8][9] The assembled inflammasome then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently released from the cell.[6][9] this compound, by blocking the initial activation of the P2X7 receptor, effectively inhibits this entire downstream signaling cascade.

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key pharmacological data.

Table 1: In Vitro Potency of this compound at the Human P2X7 Receptor

| Assay Type | Cell Line | Agonist | Potency (IC₅₀/K₋) | Reference |

| Membrane Current | HEK cells | ATP/BzATP | 5 - 20 nM (K₋) | [2][4] |

| Calcium Influx | HEK cells | BzATP | 15 nM (K₋) | [3] |

| YO-PRO-1 Uptake | HEK cells | ATP/BzATP | ~5 - 20 nM (K₋) | [10] |

| IL-1β Release | THP-1 cells | ATP | 90 nM (IC₅₀) | [2][4][10] |

Table 2: Species Selectivity of this compound

| Species | Receptor | Potency | Reference |

| Human | P2X7 | 5 - 7 nM (K₋) | [3] |

| Rat | P2X7 | > 10,000 nM (K₋) | [3] |

Table 3: Selectivity Profile of this compound against other P2X Receptors

| Receptor Subtype | Activity | Reference |

| Human P2X1 | No agonist or antagonist action up to 10 µM | [2][4] |

| Rat P2X2 | No agonist or antagonist action up to 10 µM | [2][4] |

| Human P2X3 | No agonist or antagonist action up to 10 µM | [2][4] |

| Rat P2X2/3 | No agonist or antagonist action up to 10 µM | [2][4] |

| Human P2X4 | No agonist or antagonist action up to 10 µM | [2] |

| Human P2X5 | No agonist or antagonist action up to 10 µM | [2][4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the P2X7 receptor channel in response to ATP and the inhibitory effect of this compound.

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH 7.3.

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3.

-

-

Procedure:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and brought into contact with a cell.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

ATP or BzATP is applied to the cell to evoke an inward current.

-

This compound is pre-incubated with the cell before co-application with the agonist to determine its inhibitory effect on the current.

-

Currents are recorded and analyzed to determine the potency (K₋) of this compound.

-

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration upon P2X7 receptor activation using a calcium-sensitive fluorescent dye like Fluo-4 AM.

-

Cell Preparation: HEK293 cells expressing the human P2X7 receptor are seeded in a 96-well black, clear-bottom plate.

-

Reagents:

-

Fluo-4 AM loading solution (in a physiological buffer like HBSS).

-

P2X7 receptor agonist (ATP or BzATP).

-

This compound solutions at various concentrations.

-

-

Procedure:

-

Cells are loaded with Fluo-4 AM by incubating with the loading solution for 45-60 minutes at 37°C.

-

The loading solution is removed, and cells are washed with buffer.

-

Cells are pre-incubated with different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

The plate is placed in a fluorescence microplate reader.

-

A baseline fluorescence reading is taken.

-

The P2X7 receptor agonist is added to the wells to stimulate calcium influx.

-

Fluorescence intensity is measured over time (excitation ~490 nm, emission ~525 nm).

-

The change in fluorescence is used to determine the inhibitory effect of this compound.

-

YO-PRO-1 Uptake Assay

This assay measures the uptake of the fluorescent dye YO-PRO-1, which can permeate the large pore that forms upon sustained P2X7 receptor activation.

-

Cell Preparation: HEK293 cells expressing the human P2X7 receptor are seeded in a 96-well plate.

-

Reagents:

-

YO-PRO-1 iodide solution (e.g., 2 µM in PBS).

-

P2X7 receptor agonist (ATP or BzATP).

-

This compound solutions at various concentrations.

-

-

Procedure:

-

Cells are washed and incubated with a solution containing YO-PRO-1 and the desired concentration of this compound for a short period (e.g., 10-15 minutes).

-

The P2X7 receptor agonist is added to the wells.

-

The plate is incubated for a specified time (e.g., 15-30 minutes).

-

Fluorescence is measured using a microplate reader (excitation ~491 nm, emission ~509 nm).

-

Increased fluorescence indicates YO-PRO-1 uptake and P2X7 receptor activation.

-

Interleukin-1β (IL-1β) Release Assay

This assay quantifies the amount of mature IL-1β released from cells, a key downstream consequence of P2X7 receptor and inflammasome activation.

-

Cell Preparation: THP-1 human monocytic cells are differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) and primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

-

Procedure:

-

Primed THP-1 cells are pre-incubated with various concentrations of this compound for 30 minutes.

-

ATP is added to the cells to activate the P2X7 receptor and induce IL-1β release.

-

The cells are incubated for a specified time (e.g., 30-60 minutes).

-

The cell culture supernatant is collected.

-

The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

References

- 1. AZ-11645373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 4. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]

- 8. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]

- 9. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

chemical structure and properties of AZ 11645373

An In-depth Technical Guide to AZ 11645373: A Potent and Selective P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of the human P2X7 receptor, a key player in inflammatory and neurological signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a detailed summary of its pharmacological data, methodologies for key in vitro experiments, and a visualization of its role in the P2X7 signaling cascade. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies of P2X7 receptor function and as a potential therapeutic agent.

Chemical Structure and Properties

This compound, with the chemical name 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione, is a small molecule inhibitor belonging to the cyclic imide class of compounds.[1][2] It is a racemic mixture, and recent studies have begun to characterize the distinct pharmacological properties of its individual enantiomers.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione | [5] |

| Molecular Formula | C₂₄H₂₁N₃O₅S | [5] |

| Molecular Weight | 463.51 g/mol | [5] |

| CAS Number | 227088-94-0 | [5] |

| SMILES | O=C(N1C(COC2=CC=C(C3=CC=CC(--INVALID-LINK--=O)=C3)C=C2)CCC4=CC=NC=C4)SCC1=O | [6] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Soluble in DMSO (up to 10 mM) | [5] |

| Appearance | Solid | [7] |

Mechanism of Action

This compound acts as a non-surmountable antagonist of the human P2X7 receptor.[1][8] This indicates an allosteric mechanism of inhibition, where the compound binds to a site on the receptor distinct from the ATP binding site.[9] This allosteric binding prevents the conformational changes required for channel opening and subsequent downstream signaling.[4] The binding site for this compound has been mapped to an allosteric pocket at the interface between two subunits of the trimeric P2X7 receptor.[9]

A notable characteristic of this compound is its species selectivity. It is a highly potent antagonist of the human P2X7 receptor but is significantly less effective against the rat P2X7 receptor, with a more than 500-fold difference in potency.[1][8] This species difference is attributed to variations in the amino acid residues within the allosteric binding pocket.[3][4]

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation or cell damage, leads to the opening of a non-selective cation channel.[4] This results in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. Prolonged activation leads to the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da, such as the fluorescent dye YO-PRO-1.[4] This triggers a cascade of downstream signaling events, most notably the activation of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[4] this compound effectively blocks these ATP-induced events.

P2X7 signaling and inhibition by this compound.

Quantitative Pharmacological Data

The potency of this compound has been characterized in various in vitro assays, primarily using human embryonic kidney (HEK293) cells recombinantly expressing the human P2X7 receptor and the human monocytic cell line THP-1, which endogenously expresses the receptor.

Table 2: In Vitro Potency of this compound at the Human P2X7 Receptor

| Assay Type | Cell Line | Agonist | Potency Value (nM) | Reference(s) |

| Membrane Current Inhibition (KB) | HEK293 | ATP | 5 | [1][8] |

| Membrane Current Inhibition (KB) | HEK293 | BzATP | 7 | [1][8] |

| Calcium Influx Inhibition (KB) | HEK293 | BzATP | 15 | [5] |

| YO-PRO-1 Uptake Inhibition (KB) | HEK293 | BzATP | 20 | [1][8] |

| IL-1β Release Inhibition (IC50) | THP-1 | ATP | 90 | [1][6][7][8] |

| IL-1β Release Inhibition (KB) | THP-1 | ATP | 92 | [5][6] |

BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate) is a potent P2X7 receptor agonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

HEK293 Cells: Stably transfected human embryonic kidney (HEK293) cells expressing the human P2X7 receptor are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic such as G418 (800 µg/ml).[3] Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

THP-1 Cells: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine. For differentiation into a macrophage-like phenotype, cells are often treated with phorbol (B1677699) 12-myristate 13-acetate (PMA). For IL-1β release assays, THP-1 cells are primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression.[10]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of the P2X7 receptor.

Workflow for patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: HEK293 cells expressing the human P2X7 receptor are plated on glass coverslips and allowed to adhere.[3]

-

Recording Solutions:

-

Intracellular (pipette) solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.3 with NaOH.

-

Extracellular solution (in mM): 147 NaCl, 10 HEPES, 2 CaCl₂, 13 D-glucose, pH 7.3 with NaOH.

-

-

Recording: Whole-cell patch-clamp recordings are performed at room temperature. Cells are voltage-clamped at a holding potential of -60 mV.

-

Drug Application: this compound is pre-applied for 2-5 minutes before co-application with an agonist (ATP or BzATP). Currents are recorded in response to agonist application.

-

Data Analysis: The inhibition of the agonist-induced current by this compound is measured. The equilibrium dissociation constant (KB) is calculated using the appropriate pharmacological equations for non-surmountable antagonism.[8]

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of large membrane pores upon P2X7 receptor activation.

Methodology:

-

Cell Seeding: HEK293-hP2X7 cells are seeded into 96-well black, clear-bottom plates.[7]

-

Antagonist Incubation: Cells are washed with a low-divalent cation solution and then incubated with various concentrations of this compound for 10-15 minutes at 37°C.[7][8]

-

Agonist and Dye Application: A solution containing the P2X7 agonist (e.g., BzATP) and the fluorescent dye YO-PRO-1 (typically 1-2 µM) is added to the wells.[5][7]

-

Fluorescence Measurement: The plate is incubated for 10-30 minutes at room temperature, protected from light. The increase in fluorescence, which occurs when YO-PRO-1 enters the cell and binds to nucleic acids, is measured using a microplate reader (excitation ~491 nm, emission ~509 nm).[5][7]

-

Data Analysis: The inhibition of agonist-induced YO-PRO-1 uptake is plotted against the concentration of this compound to determine the KB value.[8]

Interleukin-1β (IL-1β) Release Assay

This assay quantifies the inhibition of a key inflammatory output of P2X7 receptor activation.

Workflow for the IL-1β release assay.

Methodology:

-

Cell Priming: THP-1 cells are seeded in multi-well plates and primed with LPS (e.g., 1 µg/mL) for 4 to 24 hours to induce the expression of pro-IL-1β.[1][10]

-

Antagonist Incubation: After priming, cells are washed and then pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.[1]

-

Agonist Stimulation: ATP (typically in the mM range) is added to the wells to stimulate the P2X7 receptor, and the cells are incubated for an additional 30-60 minutes.[1][10]

-

Supernatant Collection: The cell culture supernatants are collected.

-

Quantification: The concentration of mature IL-1β in the supernatants is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.[10]

-

Data Analysis: The concentration-dependent inhibition of ATP-induced IL-1β release by this compound is determined, and the IC₅₀ value is calculated from the resulting dose-response curve.[1]

Conclusion

This compound is a well-characterized, potent, and selective allosteric antagonist of the human P2X7 receptor. Its species selectivity and established in vitro activity make it an invaluable tool for elucidating the physiological and pathological roles of the P2X7 receptor. The detailed chemical, pharmacological, and methodological information provided in this guide serves to support its effective use in research and drug development programs targeting inflammatory and neurological disorders.

References

- 1. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiology on P2X7-HEK cells [bio-protocol.org]

- 4. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]

- 7. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

AZ11645373 and its Interaction with the P2X7 Receptor

An In-depth Technical Guide on the AZ11645373 Binding Site on the P2X7 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of AZ11645373, a potent and selective antagonist of the human P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immunological processes, making it a significant target for therapeutic intervention.

AZ11645373 is a non-competitive, allosteric antagonist of the human P2X7 receptor.[1] Its binding site is distinct from the orthosteric ATP-binding site and is located within a groove at the interface between two subunits of the trimeric P2X7 receptor.[1][2][3] This allosteric modulation by AZ11645373 effectively inhibits receptor function, preventing ion channel opening and subsequent downstream signaling events.[1]

The antagonistic effects of AZ11645373 are primarily attributed to its (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.[4][5][6]

Quantitative Data: Binding Affinity and Potency

The potency of AZ11645373 and its enantiomers has been determined across various assays and species, highlighting its selectivity for the human P2X7 receptor.

| Compound | Species | Assay | Parameter | Value (nM) | Reference |

| Racemic AZ11645373 | Human | ATP-evoked currents (hP2X7-2Nβ chimera) | IC50 | ~30 | [2] |

| Racemic AZ11645373 | Human | ATP-evoked IL-1β release (THP-1 cells) | IC50 | 90 | [7][8][9] |

| Racemic AZ11645373 | Human | Non-surmountable inhibition | KB | 5 - 20 | [8][9] |

| (R)-AZ11645373 | Human | P2X7 Inhibition | IC50 | 32.9 | [4][5][6] |

| (S)-AZ11645373 | Human | P2X7 Inhibition | IC50 | 1340 | [5] |

| (R)-AZ11645373 | Mouse | P2X7 Inhibition | IC50 | 4940 | [5] |

| (S)-AZ11645373 | Mouse | P2X7 Inhibition | Ineffective | - | [4][5][6] |

| Racemic AZ11645373 | Rat | P2X7 receptor-mediated currents | Inhibition | >500-fold less effective than on human | [8] |

Molecular Determinants of AZ11645373 Binding

Site-directed mutagenesis studies have identified key amino acid residues within the allosteric binding pocket that are crucial for the binding of AZ11645373 and contribute to its species selectivity. The differences in these residues between human, rat, and mouse P2X7 receptors explain the observed variations in antagonist potency.

Key residues in the human P2X7 receptor that interact with AZ11645373 include:

-

Phenylalanine 95 (F95): This residue is considered a pivotal molecular gateway. The (R)-enantiomer of AZ11645373 is thought to form specific interactions with F95.[4][5][6] Mutation of this residue to the corresponding residue in the rat receptor (Leucine) reduces antagonist sensitivity.[2]

-

Phenylalanine 108 (F108) [5]

-

Valine 312 (V312) [5]

The species-specific differences in these residues (A312, Y108, and L95 in rat P2X7) are responsible for the lower efficacy of AZ11645373 on the rat and mouse receptors.[5]

Experimental Protocols

The characterization of the AZ11645373 binding site and its inhibitory effects on the P2X7 receptor has been achieved through a variety of experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand to a receptor.

-

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of AZ11645373 for the P2X7 receptor.

-

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the P2X7 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the allosteric site of the P2X7 receptor (e.g., [³H]-compound-17) in the presence of varying concentrations of AZ11645373.[1]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel activity.

-

Objective: To measure the effect of AZ11645373 on ATP-induced currents through the P2X7 receptor.

-

General Protocol:

-

Cell Preparation: HEK293 cells stably expressing the human P2X7 receptor (or relevant chimeras/mutants) are cultured on coverslips.

-

Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a specific membrane potential.

-

Agonist Application: ATP or a more potent agonist like BzATP is applied to the cell to activate the P2X7 receptors and elicit an inward current.

-

Antagonist Application: AZ11645373 is pre-applied or co-applied with the agonist to determine its inhibitory effect on the ATP-induced current.

-

Data Analysis: The peak current amplitude in the presence of different concentrations of AZ11645373 is measured and plotted to generate a concentration-response curve and determine the IC50 value.[2]

-

Calcium Imaging Assays

These assays measure changes in intracellular calcium concentration, a key downstream event of P2X7 receptor activation.

-

Objective: To assess the inhibitory effect of AZ11645373 on agonist-induced calcium influx.

-

General Protocol:

-

Cell Loading: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Baseline Measurement: The baseline fluorescence of the cells is recorded.

-

Stimulation: An agonist (ATP or BzATP) is added to the cells to stimulate P2X7 receptor activation and subsequent calcium influx, leading to an increase in fluorescence.

-

Inhibition: The experiment is repeated in the presence of varying concentrations of AZ11645373 to measure its ability to block the agonist-induced fluorescence increase.

-

Data Analysis: The change in fluorescence intensity is quantified to determine the concentration-dependent inhibition by AZ11645373 and calculate its IC50.

-

IL-1β Release Assay

This assay measures the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7 activation in immune cells.

-

Objective: To determine the potency of AZ11645373 in a physiologically relevant cellular context.

-

General Protocol:

-

Cell Culture and Priming: Human monocytic THP-1 cells are cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

-

Antagonist Treatment: The primed cells are pre-incubated with different concentrations of AZ11645373.

-

P2X7 Activation: The cells are then stimulated with ATP to activate the P2X7 receptor and trigger the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-IL-1β and the release of mature IL-1β.

-

Quantification: The concentration of IL-1β in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The data are used to generate a concentration-inhibition curve and calculate the IC50 value for AZ11645373.[7][8][9]

-

P2X7 Receptor Signaling and Inhibition by AZ11645373

The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. AZ11645373, by binding to its allosteric site, prevents the conformational changes necessary for channel opening, thereby blocking these downstream pathways.

P2X7 Receptor Signaling Pathway

Caption: P2X7 receptor signaling and its inhibition by AZ11645373.

Experimental Workflow for Antagonist Characterization

Caption: Experimental workflow for characterizing AZ11645373.

Conclusion

AZ11645373 is a highly potent and selective allosteric antagonist of the human P2X7 receptor. Its binding site, located at the subunit interface, has been well-characterized, and key residues responsible for its high affinity and species selectivity have been identified. The comprehensive understanding of the interaction between AZ11645373 and the P2X7 receptor, facilitated by a range of robust experimental protocols, provides a solid foundation for the development of novel therapeutics targeting P2X7-mediated inflammation and related pathologies.

References

- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of the P2X7 Receptor by AZ11645373: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the P2X7 receptor by the antagonist AZ11645373. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes, making it a significant therapeutic target.[1][2][3][4] AZ11645373 is a potent and selective antagonist of the human P2X7 receptor, functioning as a valuable tool for studying its physiological and pathological roles.[3][5][6]

Mechanism of Action and Binding Site

AZ11645373 acts as a non-competitive, negative allosteric modulator of the P2X7 receptor.[7] This means it does not directly compete with the endogenous agonist, ATP, for its binding site. Instead, AZ11645373 binds to a distinct allosteric pocket located at the interface between two subunits of the trimeric P2X7 receptor.[1] This binding event induces a conformational change in the receptor that prevents channel opening, even when ATP is bound.[8]

The allosteric binding site for AZ11645373 is situated in a hydrophobic groove, in proximity to but separate from the orthosteric ATP binding site.[1][9] Site-directed mutagenesis studies have identified key amino acid residues that are critical for the binding of AZ11645373 and explain its species selectivity.[8][10] Specifically, residues such as Phe95, Phe108, and Val312 in the human P2X7 receptor are pivotal for its high-affinity binding.[8][10] The corresponding residues in the rat P2X7 receptor (Leu95, Tyr108, and Ala312) contribute to the significantly lower potency of AZ11645373 for the rodent ortholog.[8][10]

Recent studies have also highlighted the stereospecificity of this interaction, with the (R)-enantiomer of AZ11645373 being significantly more potent than the (S)-enantiomer at the human P2X7 receptor.[10][11][12] The (R)-enantiomer is thought to form specific interactions with Phe95, which acts as a molecular gateway to lock the channel in a closed state.[10][11][12]

Quantitative Data

The inhibitory potency of AZ11645373 on the human P2X7 receptor has been quantified across various functional assays. The following tables summarize the key quantitative data.

| Assay Type | Agonist | Cell Type | Parameter | Value (nM) | Reference |

| IL-1β Release | ATP | THP-1 cells | IC50 | 90 | [3][5] |

| Calcium Influx | BzATP | HEK cells | KB | 15 | [6] |

| Membrane Currents | ATP/BzATP | HEK cells | KB | 5 - 20 | [3][5] |

| YO-PRO-1 Uptake | ATP/BzATP | HEK cells | KB | ~15-20 | [5] |

| Enantiomer | Receptor | Parameter | Value (nM) | Reference |

| (R)-AZ11645373 | human P2X7 | IC50 | 32.9 | [10][11][12] |

| (S)-AZ11645373 | human P2X7 | IC50 | 1346 | [10] |

| (R)-AZ11645373 | mouse P2X7 | IC50 | 4942 | [8][10] |

| (S)-AZ11645373 | mouse P2X7 | - | Ineffective | [10][12] |

Signaling Pathways Modulated by AZ11645373

Activation of the P2X7 receptor initiates a cascade of downstream signaling events. By inhibiting the initial ion flux, AZ11645373 effectively blocks these subsequent pathways.

Figure 1: P2X7 signaling and AZ11645373 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2X7 receptor modulation. Below are outlines of key experimental protocols used to characterize the effects of AZ11645373.

Patch-Clamp Electrophysiology for Membrane Current Measurement

This technique directly measures the ion flow through the P2X7 channel.

Figure 2: Patch-clamp experimental workflow.

Calcium Influx Assay using Fluorescent Indicators

This assay measures the increase in intracellular calcium upon P2X7 activation.

Materials:

-

HEK cells expressing human P2X7 receptor

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Calbryte 520 AM)

-

P2X7 agonist (e.g., BzATP)

-

AZ11645373

-

Microplate reader with fluorescence detection

Protocol:

-

Cell Seeding: Seed HEK-hP2X7 cells in a 96-well black, clear-bottom plate.

-

Dye Loading: Load cells with a fluorescent calcium indicator according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the cells with various concentrations of AZ11645373 or vehicle control.

-

Agonist Stimulation: Add the P2X7 agonist (e.g., BzATP) to the wells to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the inhibition of the calcium response by AZ11645373 to determine IC50 or KB values.

IL-1β Release Assay from THP-1 Monocytes

This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7 activation.

Figure 3: IL-1β release experimental workflow.

Conclusion

AZ11645373 is a highly valuable pharmacological tool for the investigation of P2X7 receptor function. Its well-characterized allosteric mechanism of action, high potency, and selectivity for the human receptor make it an ideal probe for dissecting the complex signaling pathways mediated by P2X7 in health and disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the P2X7 receptor.

References

- 1. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological and pathological functions of P2X7 receptor in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZ 11645373 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 7. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

Species Selectivity of AZ11645373: A Technical Guide for Researchers

An In-depth Analysis of the Differential Activity of the P2X7 Antagonist AZ11645373 on Human versus Mouse Orthologs

Introduction

AZ11645373 is a potent and selective, non-competitive antagonist of the P2X7 receptor (P2X7R), a trimeric, ATP-gated ion channel.[1][2] The P2X7 receptor is heavily implicated in inflammatory processes, making it a significant target for therapeutic drug development. A critical aspect of preclinical drug development is understanding the species-specific pharmacology of a compound. This technical guide provides a comprehensive overview of the species selectivity of AZ11645373, focusing on its differential effects between human and murine P2X7 receptors. The compound exhibits marked selectivity for the human P2X7 receptor, with significantly lower potency for rodent orthologs.[3][4] This document will detail the quantitative differences in activity, the molecular basis for this selectivity, and the experimental protocols used for its characterization.

Mechanism of Action

AZ11645373 functions as a negative allosteric modulator of the P2X7 receptor.[2][3] Unlike competitive antagonists that bind to the same site as the endogenous agonist (ATP), AZ11645373 binds to a distinct allosteric pocket located at the interface between two subunits of the trimeric receptor.[1] This binding event induces a conformational change in the receptor that prevents channel opening, even when ATP is bound.[2][3] Studies have confirmed that its antagonist effects are slowly reversible and non-competitive, as it reduces the maximal response to ATP without being surmounted by increasing agonist concentrations.[2][5]

P2X7 Receptor Signaling Pathway and Antagonism by AZ11645373

The diagram below illustrates the signaling cascade initiated by P2X7 receptor activation and the point of inhibition by AZ11645373.

Quantitative Analysis of Species Selectivity

AZ11645373 demonstrates a profound difference in potency between the human P2X7 receptor and its rodent orthologs. It is highly potent at the human receptor while being characterized as a weak antagonist at both mouse and rat P2X7 receptors.[3] The following tables summarize the quantitative data from various functional assays.

Table 1: Antagonist Affinity (KB in nM) of AZ11645373 at Human P2X7 Receptors

| Cell Type | Assay Type | Agonist | KB (nM) | Reference |

| hP2X7-HEK | Ionic Current | ATP / BzATP | 9 / 7 | [5] |

| hP2X7-HEK | Calcium Influx (Fluo-4) | ATP / BzATP | 5 / 15 | [5] |

| hP2X7-HEK | Dye Uptake (YO-PRO-1) | ATP / BzATP | 20 / 17 | [5] |

| THP-1 | Dye Uptake (YO-PRO-1) | BzATP | 18 | [5] |

KB values represent the concentration of antagonist required to shift the agonist concentration-response curve by a factor of two.

Table 2: Inhibitory Concentration (IC50 in nM) of AZ11645373 at Human P2X7 Receptors

| Cell Type | Assay Type | Agonist | IC50 (nM) | Reference |

| THP-1 | IL-1β Release | ATP | 90 | [5][6] |

IC50 is the concentration of an inhibitor where the response is reduced by half.

Table 3: Comparative Potency of AZ11645373 Across Species

| Species Receptor | Assay Type | Potency / Efficacy | Reference |

| Human | Ionic Current, Ca2+ Influx, Dye Uptake | Potent Antagonist (KB: 5-20 nM) | [5] |

| Human | IL-1β Release | Potent Antagonist (IC50: 90 nM) | [6] |

| Rat | Ionic Current | >500-fold less effective than at human P2X7R (<50% inhibition at 10 µM) | [5] |

| Mouse | Not specified, but grouped with rat | Weak antagonist | [3][4] |

As the data clearly indicates, there is a substantial loss of potency of AZ11645373 at the rat P2X7 receptor, with less than 50% inhibition observed even at a high concentration of 10 µM.[5] The compound is similarly characterized as a weak antagonist for the mouse P2X7 receptor.[3]

Molecular Basis for Selectivity

The species-dependent activity of AZ11645373 is rooted in the amino acid sequence differences within the allosteric binding site of the P2X7 receptor. Studies utilizing chimeric human-rat P2X7 receptors have been instrumental in pinpointing the residues responsible for this selectivity. The nature of the amino acid at position 95 has been identified as a key determinant influencing the species selectivity of AZ11645373.[3][7] This specific residue is part of the intersubunit allosteric pocket where the antagonist binds.[1] A structural model of AZ11645373 binding is consistent with these mutational analyses and explains the observed variation in antagonist sensitivity between human and rat P2X7 receptors.[1]

Experimental Protocols

The characterization of AZ11645373's species selectivity relies on a suite of well-established cellular and molecular assays.

1. Cell Lines and Receptor Expression

-

HEK293 Cells: Human Embryonic Kidney (HEK) cells are commonly used for ectopic expression of recombinant human, rat, or mouse P2X7 receptors.[5] This allows for the study of a specific receptor ortholog in a controlled, homogenous system.

-

THP-1 Cells: A human monocytic cell line that endogenously expresses the P2X7 receptor.[5] These cells are often used for more physiologically relevant assays, such as cytokine release, after differentiation into a macrophage-like phenotype with lipopolysaccharide (LPS).[6]

2. Electrophysiology (Membrane Current Measurement)

-

Method: Whole-cell patch-clamp electrophysiology is used to directly measure the ion flow through the P2X7 channel upon activation by an agonist like ATP or BzATP.

-

Protocol: HEK cells expressing the P2X7 receptor of interest are voltage-clamped. The agonist is applied to elicit an inward current. The effect of AZ11645373 is determined by pre-incubating the cells with the antagonist before co-application with the agonist. A reduction in the current amplitude indicates antagonist activity.[5]

3. Calcium Influx Assay

-

Method: This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.

-

Protocol: Cells (e.g., hP2X7-HEK) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The baseline fluorescence is measured, after which the P2X7 agonist is added. The resulting increase in fluorescence, corresponding to calcium influx, is recorded. To test for antagonism, cells are pre-treated with AZ11645373 before agonist application.[5]

4. Dye Uptake Assay (Pore Formation)

-

Method: Sustained activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay quantifies pore formation by measuring the uptake of large fluorescent molecules.

-

Protocol: Cells are incubated in a solution containing a fluorescent dye such as YO-PRO-1. The P2X7 agonist is added to stimulate receptor activation and pore formation, allowing the dye to enter the cell and bind to nucleic acids, causing a significant increase in fluorescence. The inhibitory effect of AZ11645373 is measured by its ability to prevent this dye uptake.[5][6]

5. Interleukin-1β (IL-1β) Release Assay

-

Method: This assay measures a key downstream functional consequence of P2X7 activation in immune cells.

-

Protocol: Human THP-1 cells are first primed with LPS to induce the expression of pro-IL-1β. The cells are then stimulated with ATP to activate the P2X7 receptor, which triggers the assembly of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β. AZ11645373 is added before ATP stimulation to assess its ability to inhibit this release. The concentration of IL-1β in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[5][6]

Experimental Workflow for Determining Species Selectivity

The logical workflow for comparing the activity of AZ11645373 on human versus mouse P2X7 receptors is depicted below.

Conclusion

The available data robustly demonstrates that AZ11645373 is a highly potent and selective antagonist of the human P2X7 receptor, acting through an allosteric mechanism. In stark contrast, it exhibits markedly lower potency against rodent P2X7 receptors, with a potency difference greater than 500-fold reported for the rat ortholog. This species selectivity is primarily attributed to variations in the amino acid sequence within the allosteric binding site. The profound difference in activity makes AZ11645373 an invaluable pharmacological tool for investigating the specific roles of the P2X7 receptor in human-derived cells and systems, but also necessitates caution when extrapolating findings from rodent models to human physiology.

References

- 1. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Core of P2X7 Antagonism: A Technical Guide to the Enantiomers of AZ11645373

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enantiomeric specificity of the P2X7 receptor antagonist, AZ11645373. It details the distinct pharmacological activities of its (R)- and (S)-enantiomers, presenting key quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a critical resource for researchers engaged in the study of purinergic signaling and the development of novel P2X7-targeted therapeutics.

Executive Summary

AZ11645373 is a potent and selective, albeit non-surmountable, antagonist of the human P2X7 receptor, a key player in inflammation, immunity, and neuropathic pain.[1][2][3][4] Commonly used as a racemic mixture, recent studies have successfully separated and characterized its individual enantiomers, revealing that the antagonistic activity is predominantly driven by the (R)-enantiomer.[1][2][3] This guide elucidates the stereospecific interactions of the AZ11645373 enantiomers with the P2X7 receptor, highlighting significant differences in potency between species and providing detailed protocols for the assays used in their characterization. The distinct pharmacology of these enantiomers is a crucial consideration for the design and development of next-generation P2X7 modulators.[5][6][7]

Quantitative Pharmacological Data

The antagonistic potency of the (R)- and (S)-enantiomers of AZ11645373 was evaluated on both human and mouse P2X7 receptors. The following tables summarize the half-maximal inhibitory concentrations (IC50) determined from various functional assays.

Table 1: Antagonistic Potency (IC50) on Human P2X7 Receptor

| Enantiomer | Assay Type | Cell Line | Agonist | IC50 (nM) |

| (R)-AZ11645373 | YO-PRO-1 Uptake | HEK-293 | BzATP | 32.9[1][2] |

| Calcium Influx | HEK-293 | BzATP | 66[1][2] | |

| (S)-AZ11645373 | YO-PRO-1 Uptake | HEK-293 | BzATP | 1340[1] |

| Calcium Influx | HEK-293 | BzATP | 2675[1][2] |

Table 2: Antagonistic Potency (IC50) on Mouse P2X7 Receptor

| Enantiomer | Assay Type | Cell Line | Agonist | IC50 (nM) |

| (R)-AZ11645373 | YO-PRO-1 Uptake | HEK-293 | BzATP | 4940[1] |

| (S)-AZ11645373 | YO-PRO-1 Uptake | HEK-293 | BzATP | Ineffective[1][2] |

Data clearly indicates that (R)-AZ11645373 is the more potent enantiomer at the human P2X7 receptor. A marked species difference is observed, with the (S)-enantiomer being largely inactive on the mouse receptor.

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of intracellular events. This includes cation influx, leading to membrane depolarization and a rise in intracellular calcium, which in turn activates downstream signaling molecules. A key pathway involves the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[8][9][10][11] Antagonists like AZ11645373 block these initial events.

Experimental Workflow: P2X7 Antagonist Characterization

The characterization of P2X7 antagonists such as the AZ11645373 enantiomers typically follows a multi-assay approach to determine potency and mechanism of action. This workflow progresses from initial binding or functional screening to more detailed electrophysiological analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AZ11645373 enantiomers.

Chiral Separation of AZ11645373 Enantiomers

-

Principle : High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is used to physically separate the (R)- and (S)-enantiomers from the racemic mixture based on their differential interaction with the chiral selector in the column.[12][13][14]

-

Methodology :

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase : While the specific column for AZ11645373 separation is detailed in the primary literature, a common approach involves polysaccharide-based CSPs (e.g., Daicel Chiralpak series).[15][16]

-

Mobile Phase : A mixture of solvents such as n-hexane and isopropanol, often with an amine additive like diethylamine (B46881) (DEA) to improve peak shape, is typically used in normal-phase chromatography.[16] The exact ratio is optimized to achieve baseline resolution (Rs > 1.5).

-

Detection : UV detection at a wavelength where AZ11645373 exhibits strong absorbance.

-

Procedure : a. Dissolve racemic AZ11645373 in the mobile phase. b. Inject the sample onto the equilibrated chiral column. c. Elute the enantiomers isocratically. d. Collect the separated enantiomeric fractions. e. Confirm the purity of each fraction by re-injection.

-

Configuration Assignment : The absolute configuration ((R) or (S)) of the separated enantiomers is determined using techniques such as single-crystal X-ray diffraction or vibrational circular dichroism.[1][3][17]

-

Fluo-4 AM Calcium Influx Assay

-

Principle : This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2X7 agonist. Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to calcium.

-

Methodology :

-

Cell Culture : Plate HEK-293 cells stably expressing the human or mouse P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading : a. Prepare a Fluo-4 AM loading solution (e.g., 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 in a suitable buffer like Hanks' Balanced Salt Solution (HBSS)).[9] b. Remove culture medium, wash cells with HBSS, and add the Fluo-4 AM loading solution. c. Incubate for 45-60 minutes at 37°C in the dark.[1][9] d. Wash cells gently twice with HBSS to remove extracellular dye.

-

Antagonist Incubation : a. Prepare serial dilutions of (R)- and (S)-AZ11645373 in HBSS. b. Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.[1]

-

Data Acquisition : a. Place the plate in a fluorescence microplate reader equipped with an automated injection system. b. Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~515 nm). c. Inject a P2X7 agonist solution (e.g., BzATP, final concentration ~10-100 µM) to stimulate Ca²⁺ influx. d. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis : Calculate the change in fluorescence in response to the agonist for each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

YO-PRO-1 Dye Uptake Assay

-

Principle : Prolonged activation of P2X7 receptors leads to the formation of a large, non-selective pore. This assay measures the uptake of the fluorescent dye YO-PRO-1, which is normally membrane-impermeant but can enter the cell through the P2X7 pore and fluoresce upon binding to nucleic acids.[2][3][18]

-

Methodology :

-